7-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]-4-methyl-2H-chromen-2-one
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Overview
Description
7-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]-4-methyl-2H-chromen-2-one is a complex organic compound that features a chromenone core linked to a benzimidazole moiety via a hydroxypropoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Synthesis of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Formation of the Hydroxypropoxy Linker: The benzimidazole is then reacted with an epoxide, such as glycidol, to introduce the hydroxypropoxy group.
Coupling with Chromenone: The final step involves the coupling of the hydroxypropoxy-benzimidazole intermediate with a chromenone derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the chromenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
7-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]-4-methyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its chromenone core.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 7-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]-4-methyl-2H-chromen-2-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The benzimidazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The chromenone core may contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress in target cells.
Comparison with Similar Compounds
Similar Compounds
- 7-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]-4-methyl-2H-chromen-2-one
- This compound derivatives
- Other benzimidazole-chromenone hybrids
Uniqueness
The uniqueness of this compound lies in its dual functionality, combining the properties of both benzimidazole and chromenone moieties. This allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
7-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13-8-20(24)26-19-9-15(6-7-16(13)19)25-11-14(23)10-22-12-21-17-4-2-3-5-18(17)22/h2-9,12,14,23H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYWFNBUMDLLLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(CN3C=NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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